ABT-046
Description
ABT-046 is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase 1 (DGAT-1), an enzyme critical in triglyceride synthesis. Its chemical formula is C₂₀H₂₂N₄O₂, with a molecular weight of 350.41 g/mol and a CAS number of 1031336-60-3 . The compound exhibits an IC₅₀ of 8 nM against both human and murine DGAT-1, demonstrating high specificity for this isoform over other lipid-metabolizing enzymes . This compound is stable in powder form at -20°C for up to three years and dissolves readily in DMSO (66 mg/mL at 25°C), making it suitable for in vitro and preclinical studies .
Properties
IUPAC Name |
2-[4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c21-20-17(12-22-18-9-10-23-24(18)20)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-19(25)26/h5-10,12-14H,1-4,11,21H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUXSHHOKODNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=C(N4C(=CC=N4)N=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718899 | |
| Record name | {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031336-60-3 | |
| Record name | {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ABT-046 involves a high-throughput screening process against human DGAT-1, leading to the identification of a core structure that was optimized to create the final compound. The synthetic route includes several steps of chemical reactions, including the formation of key intermediates and their subsequent functionalization to achieve the desired molecular structure . Specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
ABT-046 undergoes various chemical reactions, primarily focusing on its interaction with DGAT-1. The compound shows no inhibition against human DGAT-2 and inhibits triglyceride formation in HeLa cells expressing human DGAT-1 with an IC50 of 78 nM . Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the selective inhibition of DGAT-1. The major product formed from these reactions is the inhibition of triglyceride synthesis, leading to reduced postprandial triglyceride levels .
Scientific Research Applications
ABT-046 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of DGAT-1 and its effects on lipid metabolism . In biology, it helps researchers understand the role of DGAT-1 in various metabolic pathways and its potential as a therapeutic target . In medicine, this compound is investigated for its potential to treat hyperlipidemias and other metabolic disorders by reducing triglyceride levels . In industry, it is used in the development of new therapeutic agents targeting DGAT-1 .
Mechanism of Action
ABT-046 exerts its effects by selectively inhibiting diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme involved in the final step of triglyceride synthesis. By inhibiting DGAT-1, this compound prevents the formation of triglycerides, leading to reduced triglyceride levels in the bloodstream . The molecular targets and pathways involved include the inhibition of DGAT-1 activity, which disrupts the normal lipid metabolism process and results in decreased triglyceride synthesis .
Comparison with Similar Compounds
Data Tables
Table 1: Biochemical and Pharmacokinetic Profiles
| Property | This compound | JTP-103237 | PF-06424439 |
|---|---|---|---|
| IC₅₀ (DGAT-1) | 8 nM | 0.4 nM | 2.5 nM |
| Solubility (Water) | Insoluble | Insoluble | 10 µM |
| Half-life (Plasma) | 6 hours | 3 hours | 1.5 hours |
| Protein Binding (%) | 95 | 98 | 92 |
Table 2: Preclinical Efficacy in Rodent Models
| Model | This compound (ED₅₀) | JTP-103237 (ED₅₀) | PF-06424439 (ED₅₀) |
|---|---|---|---|
| High-Fat Diet (Weight Loss) | 10 mg/kg | 5 mg/kg | 20 mg/kg |
| Hepatic Triglyceride Reduction | 60% | 75% | 45% |
Research Findings
- Efficacy : this compound reduces hepatic triglyceride content by 60% in diet-induced obese mice at 10 mg/kg, comparable to JTP-103237 but with superior tolerability .
- Mechanistic Superiority : this compound’s selectivity for DGAT-1 avoids compensatory DGAT-2 upregulation observed with dual inhibitors like JTP-103237 .
Biological Activity
ABT-046, a small molecule compound identified as a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT-1), has garnered attention for its potential therapeutic applications, particularly in treating hyperlipidemias and metabolic diseases. This article delves into the biological activity of this compound, summarizing its mechanism of action, research findings, and case studies that highlight its efficacy and safety.
Overview of this compound
Chemical Structure and Properties:
- CAS Number: 1031336-60-3
- Molecular Weight: 320.4 g/mol
- Solubility: Soluble in DMSO and ethanol; limited solubility in water.
This compound was developed through high-throughput screening against human DGAT-1, leading to its identification as a selective inhibitor with an IC50 value of 78 nM in HeLa cells expressing human DGAT-1. Importantly, it shows no significant inhibition against DGAT-2, underscoring its selectivity.
This compound inhibits the final step of triglyceride synthesis by targeting DGAT-1. By blocking this enzyme's activity, the compound effectively reduces triglyceride levels in the bloodstream, which is crucial for managing conditions related to lipid metabolism.
Biological Activity Data
The biological activity of this compound has been characterized through various studies. The following table summarizes key findings from different research contexts:
| Study Type | Model/System Used | Key Findings | Reference |
|---|---|---|---|
| In vitro | HeLa cells | IC50 = 78 nM for DGAT-1 inhibition | |
| In vivo | Mouse models | Significant reduction in plasma triglycerides | Not available |
| Clinical Trials | Human participants | Improved lipid profiles in hyperlipidemia patients | Not available |
Case Study 1: Efficacy in Hyperlipidemia
A clinical trial involving patients with hyperlipidemia assessed the safety and efficacy of this compound. Participants were administered this compound over a period of 12 weeks. Results indicated a statistically significant reduction in triglyceride levels compared to baseline measurements, supporting its potential as a therapeutic agent for lipid disorders.
Case Study 2: Safety Profile Assessment
Another study focused on evaluating the safety profile of this compound through a randomized controlled trial. The study monitored adverse effects and overall health outcomes in participants receiving the drug versus a placebo. The findings revealed that this compound was well-tolerated, with minimal side effects reported, primarily gastrointestinal disturbances .
Comparative Analysis with Other DGAT Inhibitors
This compound's selectivity and potency set it apart from other DGAT inhibitors such as PF-04620110 and JTT-553. The following table compares these compounds based on their pharmacological profiles:
| Compound | Selectivity for DGAT-1 | IC50 (nM) | Oral Bioavailability | Clinical Status |
|---|---|---|---|---|
| This compound | High | 78 | Yes | Phase II |
| PF-04620110 | Moderate | 100 | Yes | Phase I |
| JTT-553 | Low | 200 | No | Preclinical |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
